

physical and chemical characteristics of vinyl ospemifene

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Compound of Interest

Compound Name: *Vinyl Ospemifene*

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Vinyl Ospemifene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl ospemifene, a derivative and known impurity of the selective estrogen receptor modulator (SERM) ospemifene, is a compound of significant interest in pharmaceutical research and development. This technical guide provides a detailed overview of the known physical and chemical characteristics of **vinyl ospemifene**. It includes tabulated summaries of its properties, detailed experimental protocols for characterization, and visualizations of its presumed signaling pathway and analytical workflows. This document is intended to serve as a comprehensive resource for professionals engaged in the study and development of ospemifene and related compounds.

Introduction

Vinyl ospemifene, chemically known as (Z)-2-(4-(1,2-Diphenylbuta-1,3-dien-1-yl)phenoxy)ethan-1-ol, is recognized as a related substance to ospemifene, a non-estrogen drug used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.^[1] As with any active pharmaceutical ingredient (API), understanding the physicochemical properties of its impurities is crucial for quality control, safety assessment, and

formulation development. **Vinyl ospemifene**'s structural similarity to ospemifene suggests it may also possess selective estrogen receptor modulator (SERM) activity, making its characterization important for understanding the overall pharmacological and toxicological profile of ospemifene-containing products.

Physical and Chemical Characteristics

The physical and chemical properties of **vinyl ospemifene** are summarized in the tables below. Due to the limited availability of public data specifically for **vinyl ospemifene**, some properties are inferred from its parent compound, ospemifene, and are noted accordingly.

General Properties

Property	Value	Source(s)
Chemical Name	(Z)-2-(4-(1,2-Diphenylbuta-1,3-dien-1-yl)phenoxy)ethan-1-ol	[2]
Synonyms	Vinyl Ospemifene	[2][3]
Molecular Formula	C ₂₄ H ₂₂ O ₂	[3][4]
Molecular Weight	342.43 g/mol	[3][4]
CAS Number	Not Available	[3]
Appearance	Data not available (Ospemifene is a white to off-white crystalline powder)	[5]

Physicochemical Data

Property	Value	Source(s)
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Solubility	Slightly soluble in Chloroform and Methanol	[4]
(Ospemifene is practically insoluble in water)	[6]	

Experimental Protocols

Detailed methodologies for determining the key physicochemical and biological properties of a compound like **vinyl ospemifene** are essential for reproducible research. The following sections describe standard experimental protocols that can be applied.

Determination of Melting Point (Capillary Method)

This protocol outlines a standard procedure for determining the melting point of a solid crystalline substance.[7][8]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs at a sharp, defined temperature.[7]

Apparatus:

- Melting point apparatus with a heating block and temperature probe.
- Glass capillary tubes (sealed at one end).
- Mortar and pestle.
- Sample loading device.

Procedure:

- Sample Preparation: The sample must be finely powdered and completely dry. If necessary, grind the sample using a mortar and pestle.
- Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface to a height of 2-4 mm.[8]
- Measurement:
 - Insert the loaded capillary into the heating block of the melting point apparatus.
 - Set the starting temperature to about 5-10°C below the expected melting point.
 - Set the heating ramp rate to 1-2°C per minute for an accurate determination.[8]
 - Observe the sample through the magnifying lens.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

Determination of pKa (Potentiometric Titration)

This protocol describes a common method for determining the acid dissociation constant (pKa) of a substance.[9]

Principle: The pKa is the pH at which a substance exists in a 50:50 equilibrium between its protonated and deprotonated forms. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa.[1]

Apparatus:

- Potentiometer with a pH electrode.
- Burette.
- Magnetic stirrer and stir bar.

- Beaker.
- Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).

Procedure:

- **Solution Preparation:** Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., a co-solvent system for poorly water-soluble compounds).
- **Titration Setup:** Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
- **Titration:**
 - Begin stirring the solution.
 - Add the titrant in small, precise increments using the burette.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
- **Data Analysis:**
 - Plot the pH values against the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound.[\[10\]](#)[\[11\]](#)

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[\[10\]](#)

Apparatus:

- Shaking incubator or water bath with temperature control.
- Vials or flasks with screw caps.
- Analytical balance.
- Centrifuge.
- Syringe filters.
- A suitable analytical instrument for quantification (e.g., HPLC-UV).

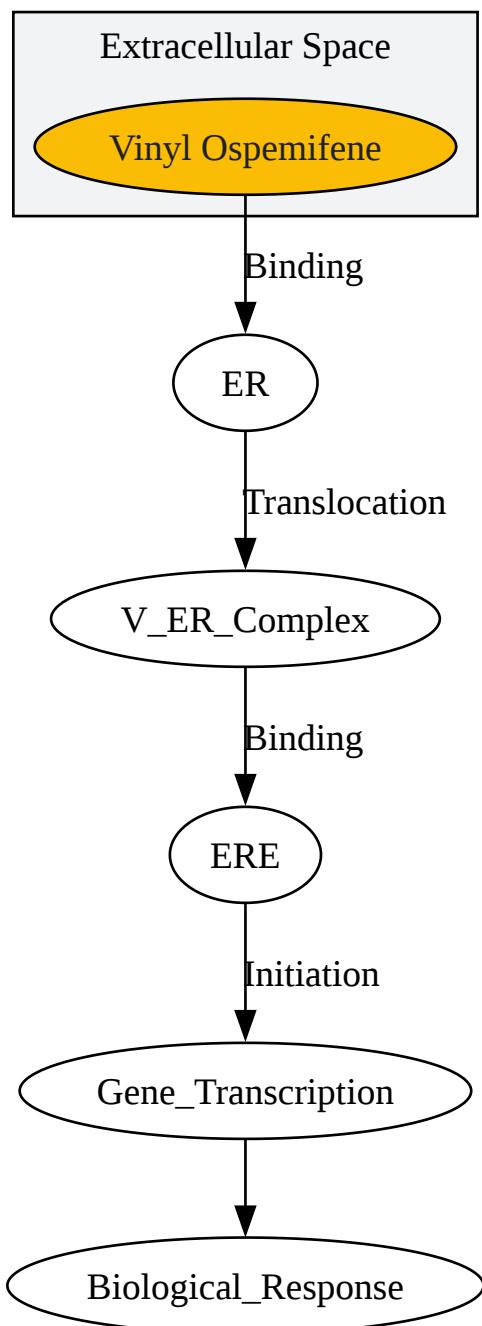
Procedure:

- Preparation: Add an excess amount of the solid sample to a series of vials containing the desired solvent (e.g., water, buffers of different pH). The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant.
 - Separate the undissolved solid from the solution by centrifugation and/or filtration through a syringe filter.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Biological Activity and Signaling Pathway

As a derivative of ospemifene, **vinyl ospemifene** is presumed to act as a Selective Estrogen Receptor Modulator (SERM).^[4] SERMs exhibit tissue-selective estrogenic agonist or

antagonist effects.^[12] The mechanism of action involves binding to estrogen receptors (ER α and ER β), leading to conformational changes in the receptor that recruit different co-regulatory proteins (co-activators or co-repressors) in a tissue-specific manner. This differential recruitment results in the modulation of gene transcription.



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Experimental Protocols for Biological Activity

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Principle: A fixed concentration of radiolabeled estradiol ($[^3\text{H}]\text{E}_2$) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ER α /ER β) in the presence of varying concentrations of the test compound. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of $[^3\text{H}]\text{E}_2$ (IC_{50}) is determined.

Procedure Outline:

- Preparation of ER source: Prepare cytosol from the uteri of ovariectomized rats.
- Competitive Binding: Incubate the ER preparation with a constant concentration of $[^3\text{H}]\text{E}_2$ and a range of concentrations of **vinyl ospemifene**.
- Separation of Bound and Free Ligand: Separate the receptor-bound $[^3\text{H}]\text{E}_2$ from the unbound ligand, often using hydroxylapatite.
- Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Plot the percentage of specific binding against the log concentration of **vinyl ospemifene** to determine the IC_{50} value.

This assay assesses the estrogenic or anti-estrogenic activity of a compound on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.^{[2][13]}

Principle: MCF-7 cells proliferate in response to estrogens. An agonist will stimulate cell proliferation, while an antagonist will inhibit estradiol-induced proliferation.

Procedure Outline:

- Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

- Treatment: Seed the cells in multi-well plates and, after attachment, treat them with varying concentrations of **vinyl ospemifene**, alone (to test for agonist activity) or in combination with a fixed concentration of 17 β -estradiol (to test for antagonist activity).
- Incubation: Incubate the cells for a period of 6 days, with media changes every 2 days.[\[14\]](#)
- Assessment of Proliferation: Determine the cell number using a suitable method, such as direct cell counting, or a DNA quantification assay (e.g., using SYBR Green).
- Data Analysis: Plot cell number against the concentration of **vinyl ospemifene** to determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).

Analytical Methodologies

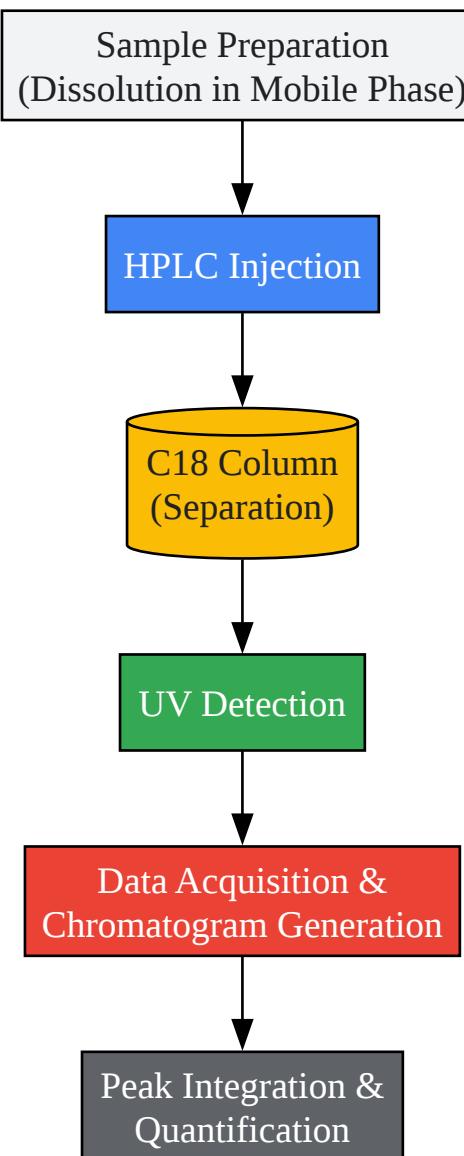
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of **vinyl ospemifene**, particularly in the context of analyzing ospemifene for related substances.

Representative HPLC Method for Impurity Profiling

The following is a representative HPLC method based on published methods for ospemifene and its impurities.[\[15\]](#)[\[16\]](#)

Chromatographic Conditions:

- Column: Octadecylsilane (C18) bonded silica gel.
- Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
- Mobile Phase B: Acetonitrile/Methanol mixture.
- Gradient Elution: A suitable gradient program to separate the main peak from its impurities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection: UV detector at an appropriate wavelength (e.g., 240 nm or 277 nm).[\[17\]](#)



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Conclusion

Vinyl ospemifene is an important related substance of ospemifene. While specific quantitative physicochemical data for **vinyl ospemifene** is not extensively available in the public domain, this guide provides a foundational understanding based on its chemical structure and its relationship to the parent compound. The provided experimental protocols offer standardized approaches for its comprehensive characterization. Further research is warranted to fully elucidate the physical, chemical, and biological properties of **vinyl ospemifene** to ensure the quality and safety of ospemifene-based pharmaceutical products.

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- To cite this document: BenchChem. [physical and chemical characteristics of vinyl ospemifene]. BenchChem, [2025]. [Online PDF]. Available at:

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